molecular formula C20H22N4O3S3 B2996085 (Z)-3-(2-methoxyethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 496771-11-0

(Z)-3-(2-methoxyethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2996085
CAS RN: 496771-11-0
M. Wt: 462.6
InChI Key: MCUCPLBNWJWZGL-QINSGFPZSA-N
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Description

(Z)-3-(2-methoxyethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H22N4O3S3 and its molecular weight is 462.6. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds with thiazolidin-4-one and pyrimidine moieties, similar to the one mentioned, have been synthesized and studied for their antimicrobial and anticancer activities. For example, derivatives of thiazolidin-4-one have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains, as well as potential anticancer properties (Desai et al., 2013; Verma & Verma, 2022). These findings suggest that compounds with similar structural features could be explored for their therapeutic potentials.

COX Inhibition for Analgesic and Anti-inflammatory Applications

Research has also focused on the synthesis of novel compounds for analgesic and anti-inflammatory purposes, exploring their COX inhibition properties. Compounds synthesized from benzodifuranyl and thiazolopyrimidines, for example, have been evaluated for their COX-1/COX-2 inhibitory activities, demonstrating significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). This suggests a potential research application for the compound , focusing on pain management and inflammation reduction.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a significant area of research due to their wide range of applications in medicinal chemistry. Compounds featuring thiazolidin-4-one and related heterocycles have been synthesized for various purposes, including the development of new pharmaceutical agents (Kandeel & Youssef, 2001). This highlights the compound's relevance in synthetic organic chemistry, potentially contributing to the discovery of new drugs.

Antitumor Activity

Rhodacyanine dyes with thiazolidine moieties have shown potent antitumor activities, indicating the potential of similar compounds in cancer research (Kawakami et al., 1998). This suggests that the chemical compound could be investigated for its antitumor properties, contributing to the development of novel cancer therapies.

properties

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S3/c1-13-4-3-5-23-16(13)21-17(22-7-10-29-11-8-22)14(18(23)25)12-15-19(26)24(6-9-27-2)20(28)30-15/h3-5,12H,6-11H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUCPLBNWJWZGL-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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